Chlorhydrate de N-(3-azétidinyl)-3-méthoxybenzamide

Vue d'ensemble

Description

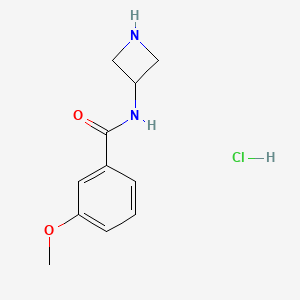

N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride is a chemical compound that features a four-membered azetidine ring, which is a saturated nitrogen heterocycle

Applications De Recherche Scientifique

N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

The primary target of N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride is related to the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . PROTACs, on the other hand, are a class of drugs that work by tagging a protein for degradation .

Mode of Action

N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride acts as a non-cleavable linker in the synthesis of ADCs . In ADCs, the drug is attached to an antibody via a linker, which helps to deliver the drug to the specific cancer cells . As a non-cleavable linker, it remains intact inside the cell, releasing the drug only when the ADC is internalized and degraded within the cell .

In the case of PROTACs, this compound serves as an alkyl chain-based linker . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

Given its role in adcs and protacs, it can be inferred that it influences the pathways related to protein degradation and cancer cell targeting .

Pharmacokinetics

As a component of adcs and protacs, its bioavailability would be closely tied to the properties of the overall drug construct .

Result of Action

The result of the action of N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride is the successful synthesis of ADCs and PROTACs . These therapeutic agents can selectively target and eliminate disease-causing proteins in cells, thereby treating the disease .

Analyse Biochimique

Biochemical Properties

N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA receptors, acting as an inverse agonist . This interaction is crucial for its potential use in treating cognitive disorders. The compound’s ability to bind to these receptors and modulate their activity highlights its importance in biochemical research.

Cellular Effects

N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA receptors can lead to changes in neuronal signaling, which can impact cognitive functions . Additionally, the compound’s effects on gene expression and cellular metabolism are areas of active research, with potential implications for understanding and treating various neurological conditions.

Molecular Mechanism

The molecular mechanism of N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to GABA receptors, inhibiting their activity and leading to downstream effects on neuronal signaling . This inhibition can result in altered gene expression patterns, which may contribute to its therapeutic effects. Understanding these molecular interactions is crucial for developing targeted treatments based on this compound.

Dosage Effects in Animal Models

The effects of N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed . Understanding the dosage thresholds and potential side effects is essential for developing safe and effective treatments using this compound.

Metabolic Pathways

N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy . Detailed studies on its metabolic pathways are necessary to optimize its use in therapeutic applications.

Transport and Distribution

The transport and distribution of N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization . Understanding these interactions can provide insights into its bioavailability and potential therapeutic effects.

Subcellular Localization

N-(3-Azetidinyl)-3-methoxybenzamide hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Studying its subcellular localization can help elucidate its mechanisms of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the methoxybenzamide group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The methoxybenzamide group can then be introduced through a series of substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization and the use of specific catalysts to enhance reaction efficiency.

Types of Reactions:

Oxidation: The azetidine ring can undergo oxidation reactions, often leading to the formation of more complex structures.

Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.

Substitution: Substitution reactions are common, especially for introducing various functional groups to the benzamide moiety.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the benzamide ring.

Comparaison Avec Des Composés Similaires

- N-(Azetidin-3-yl)-N-methylacetamide hydrochloride

- Azetidin-3-ol hydrochloride

- N-(Azetidin-3-yl)methanesulfonamide hydrochloride

Comparison: N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride is unique due to the presence of both the azetidine ring and the methoxybenzamide group. This combination provides distinct structural and functional properties compared to similar compounds, which may only contain the azetidine ring or different substituents. The methoxybenzamide group can enhance the compound’s biological activity and specificity, making it a valuable molecule for research and potential therapeutic applications.

Activité Biologique

N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride is characterized by its azetidine ring and methoxybenzamide moiety. The structural features are critical for its biological activity, influencing how the compound interacts with various biological targets.

The biological activity of N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride is primarily attributed to its ability to modulate specific molecular pathways. Research indicates that compounds with similar structures can interact with various enzymes and receptors, potentially leading to anti-inflammatory and neuroprotective effects. For instance, modifications in the benzamide structure have been shown to affect the inhibition of the NLRP3 inflammasome, a critical component in inflammatory responses .

Antiinflammatory Effects

Studies have demonstrated that compounds structurally similar to N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride exhibit anti-inflammatory properties by inhibiting the NLRP3 inflammasome. This inhibition leads to decreased production of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various inflammatory diseases .

Neuroprotective Properties

Research indicates potential neuroprotective effects in models of neurodegenerative diseases. For example, compounds targeting the NLRP3 inflammasome have shown promise in reducing Alzheimer's disease pathology in transgenic mouse models . The exact mechanisms remain to be fully elucidated, but they may involve modulation of neuroinflammatory pathways.

Case Studies

- In Vivo Studies : In a study involving mouse models of Alzheimer’s disease, a compound structurally related to N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride demonstrated significant reductions in amyloid plaque formation and neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

- Inflammatory Disease Models : Another study highlighted the compound's efficacy in reducing myocardial infarction-related inflammation through inhibition of the NLRP3 inflammasome, showcasing its potential application in cardiovascular diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride. Modifications to the azetidine ring or benzamide moiety can enhance potency and selectivity against specific targets. For example:

| Modification | Effect on Activity |

|---|---|

| Methylation on benzamide | Increased potency against NLRP3 inflammasome |

| Alteration of azetidine substituents | Improved selectivity for specific kinases |

Propriétés

IUPAC Name |

N-(azetidin-3-yl)-3-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-3-8(5-10)11(14)13-9-6-12-7-9;/h2-5,9,12H,6-7H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKHUNROSDQHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401425-77-1 | |

| Record name | Benzamide, N-3-azetidinyl-3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401425-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.